Cyclopropylmethyl 4-nitrophenyl carbonate
Overview
Description
Cyclopropylmethyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. It is known for its high reactivity, making it useful in organic synthesis, pharmaceuticals, and other areas.
Preparation Methods
The synthesis of Cyclopropylmethyl 4-nitrophenyl carbonate typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylmethyl alcohol in the presence of a base . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyclopropylmethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclopropylmethyl alcohol and 4-nitrophenol.
Common reagents used in these reactions include bases such as sodium hydroxide and reducing agents like hydrogen gas or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including amines and alkaloids.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various drugs and other pharmaceutical compounds.
Industrial Applications: In industry, this compound is used in the production of polycarbonate resins and other materials.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not fully understood. it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. The presence of a base is thought to facilitate the formation of this intermediate, which then reacts further to yield the final product.
Comparison with Similar Compounds
Cyclopropylmethyl 4-nitrophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound is also used in organic synthesis and has similar reactivity benefits.
4-Nitrophenyl chloroformate: Another compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its high reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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